molecular formula C18H10Br2 B8714159 2,11-Dibromobenzo[c]phenanthrene

2,11-Dibromobenzo[c]phenanthrene

Cat. No.: B8714159
M. Wt: 386.1 g/mol
InChI Key: RFXVORLHFQPJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,11-Dibromobenzo[c]phenanthrene is a useful research compound. Its molecular formula is C18H10Br2 and its molecular weight is 386.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,11-Dibromobenzo[c]phenanthrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,11-Dibromobenzo[c]phenanthrene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H10Br2

Molecular Weight

386.1 g/mol

IUPAC Name

2,11-dibromobenzo[c]phenanthrene

InChI

InChI=1S/C18H10Br2/c19-14-7-5-11-1-3-13-4-2-12-6-8-15(20)10-17(12)18(13)16(11)9-14/h1-10H

InChI Key

RFXVORLHFQPJLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=C3)Br)C4=C(C=C2)C=CC(=C4)Br

Origin of Product

United States

Foundational & Exploratory

2,11-Dibromobenzo[c]phenanthrene: Structural Dynamics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and properties of 2,11-Dibromobenzo[c]phenanthrene , a critical halogenated tetrahelicene derivative used as a scaffold in advanced materials science and chiral synthesis.[1]

Executive Summary

2,11-Dibromobenzo[c]phenanthrene (C₁₈H₁₀Br₂) is a functionalized polycyclic aromatic hydrocarbon (PAH) belonging to the [4]helicene (tetrahelicene) family.[1][2] Unlike planar PAHs, this molecule exhibits inherent helical chirality due to steric repulsion in its "fjord" region (positions 1 and 12).[1] The strategic placement of bromine atoms at the 2 and 11 positions—adjacent to the sterically crowded fjord—makes it a high-value intermediate for synthesizing extended helicenes (e.g., [10]helicene), thiahelicenes, and chiral organic semiconductors.

Chemical Structure & Properties[2][3][4][5][6][7]

Topological Analysis

The benzo[c]phenanthrene core consists of four benzene rings fused in an angular arrangement.[3] The molecule possesses


 symmetry .[1][3]
  • The Fjord Region (Positions 1 & 12): The defining feature is the steric clash between the hydrogen atoms at positions 1 and 12. This repulsion forces the terminal rings out of planarity, creating a helical twist.

  • Bromine Positioning (2 & 11): The bromine substituents are located on the outer rings, para to the central fusion bond.[1] This position is electronically coupled to the

    
    -system but points away from the fjord, minimizing additional steric strain while providing accessible sites for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).[1]
    
Physical & Spectroscopic Data[3]
PropertyValue / Description
Molecular Formula C₁₈H₁₀Br₂
Molecular Weight 386.09 g/mol
Appearance White to pale yellow crystalline solid
Symmetry

(Chiral axis)
Racemization Barrier Low but finite (approx. 3-5 kcal/mol higher than unsubstituted [4]helicene due to Br mass/electronics, though still rapidly racemizing at RT compared to [6]helicene).[1][3]
Solubility Soluble in CHCl₃, CH₂Cl₂, Toluene; insoluble in water.[1]
Key NMR Signals ¹H NMR: Fjord protons (H1, H12) typically appear downfield (

ppm) due to deshielding.[1] Br-adjacent protons show distinct splitting patterns.
Structural Visualization

The diagram below illustrates the numbering scheme and the steric "fjord" region that induces helicity.

G cluster_rings Benzo[c]phenanthrene Core Numbering n1 1 (Fjord) n2 2 (Br) n1->n2 n12 12 (Fjord) n1->n12 Steric Repulsion n3 3 n2->n3 n4 4 n3->n4 n5 5 n4->n5 Fusion n6 6 n5->n6 K-Region n11 11 (Br) n12->n11 n10 10 n11->n10 n9 9 n10->n9 n9->n6 Fusion

Caption: Topological map of 2,11-dibromobenzo[c]phenanthrene highlighting the steric fjord (red) and bromination sites (yellow).[1]

Synthesis Protocols

The synthesis of 2,11-dibromobenzo[c]phenanthrene requires regioselective control.[1][3] The two primary methods are Oxidative Photocyclization (Mallory reaction) and Double Intramolecular Friedel-Crafts Alkylation (Parham-type cyclization).[1][3]

Method A: Oxidative Photocyclization (Mallory)

This is the most common route for generating the helicene skeleton, utilizing a stilbene-like precursor.[1]

  • Precursor Synthesis:

    • Reactants: 7-bromo-2-naphthaldehyde.[1][3]

    • Step: Wittig-Horner reaction to form 1,2-bis(7-bromo-2-naphthyl)ethene .[1][3]

  • Photocyclization:

    • Conditions: Irradiation (UV, Hg lamp) in dilute solution (benzene or toluene) with iodine (

      
      ) as the oxidant and propylene oxide as a scavenger for HI.[1]
      
    • Mechanism: Electrocyclic ring closure followed by oxidative aromatization.[1][3]

    • Yield: Typically 40-60%.[1][3]

    • Note: This method directly yields the [4]helicene core.[1][3]

Method B: Parham-Type Cyclization (Regioselective)

This method builds the central rings from a acyclic ketone precursor, offering high regiocontrol for the 2,11-isomer.[1]

Protocol:

  • Aldol Condensation:

    • React 4-bromobenzaldehyde (2 equiv.) with acetone (1 equiv.)[1][3] under basic conditions.

    • Product: 1,5-bis(4-bromophenyl)-1,4-pentadien-3-one.[1][3]

  • Hydrogenation:

    • Reduce the double bonds (Pd/C,

      
      ) to yield 1,5-bis(4-bromophenyl)-3-pentanone .[1][3]
      
  • Double Cyclization:

    • Reagent:

      
       / dichloromethyl methyl ether or Polyphosphoric acid (PPA).[1][3]
      
    • Process: Intramolecular Friedel-Crafts acylation/alkylation followed by aromatization (often requiring DDQ oxidation).[1][3]

    • Result: The para-bromo substituents of the starting benzaldehyde end up at the 2 and 11 positions of the final benzo[c]phenanthrene core.

Synthesis start 4-Bromobenzaldehyde + Acetone aldol Aldol Condensation (Base, EtOH) start->aldol dienone 1,5-bis(4-bromophenyl)- 1,4-pentadien-3-one aldol->dienone red Hydrogenation (Pd/C, H2) dienone->red ketone 1,5-bis(4-bromophenyl)- 3-pentanone red->ketone cycliz Double Cyclization (Acid/Lewis Acid) ketone->cycliz aromat Aromatization (DDQ or Pd/C) cycliz->aromat product 2,11-Dibromobenzo[c]phenanthrene aromat->product

Caption: Step-by-step synthetic pathway via the Parham-type cyclization route.[3]

Applications in Research & Development

Precursor for Higher Helicenes

2,11-Dibromobenzo[c]phenanthrene serves as a "bifunctional core" for the synthesis of [10]helicene and higher homologues.[1]

  • Mechanism: The bromine atoms act as handles for Suzuki or Stille couplings with naphthyl-boronic acids.[1][3]

  • Outcome: Subsequent photocyclization of the coupled products extends the helix from both ends, creating a double-helix or extended spiral structure.[1]

Thiahelicenes & Molecular Electronics[3]
  • Substitution: The dibromo-core reacts with sulfur-containing fragments to generate dithia[n]helicenes .[1][3]

  • Utility: These derivatives have tunable HOMO-LUMO gaps and are investigated for use in Organic Light Emitting Diodes (OLEDs) and chiral molecular switches due to their high chiroptical responses.[1][3]

Chiral Ligands

The rigid


-symmetric backbone allows for the introduction of phosphine groups (replacing Br), creating chiral ligands for asymmetric catalysis.[1]

References

  • Synthesis of Phenanthrene Derivatives via Palladium Catalysis. Beilstein Journal of Organic Chemistry, 2019.[1][3]

  • Design and Synthesis of Thiahelicenes for Molecular Electronics. Frontiers in Chemistry, 2024.[1][3]

  • Benzo[c]phenanthrene Properties & Spectra. PubChem, National Library of Medicine.[1][3]

  • Helicene Aromaticity and Electronic Dissimilarity. Chemistry - A European Journal, 2024.[1][3] [1]

  • Crystal Structure of Brominated Phenanthrenes. Acta Crystallographica, 2012.[1][3][4]

Sources

A Technical Guide to the Helical Chirality of 2,11-Substituted Benzo[c]phenanthrene Derivatives: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Helically chiral molecules, particularly carbo- and heterohelicenes, represent a fascinating class of compounds whose unique three-dimensional structures give rise to exceptional chiroptical properties.[1] Benzo[c]phenanthrene, the smallest member of the helicene family (also known as[2]helicene), provides a foundational scaffold for exploring the principles of helical chirality.[3] Substitution at the terminal 2- and 11-positions of this framework profoundly influences its stereochemical stability, electronic properties, and potential for practical application. This guide provides an in-depth examination of the synthesis, enantiomeric resolution, chiroptical characterization, and strategic applications of 2,11-substituted benzo[c]phenanthrene derivatives, with a focus on their relevance in materials science and drug development.

Introduction: The Significance of Helical Chirality

Chirality, the property of non-superimposable mirror images, is a fundamental concept in chemistry and biology.[4] While most commonly associated with stereogenic centers (point chirality) or axes (axial chirality), a third form, helical chirality, arises from the screw-like arrangement of a molecular structure. Helicenes are polycyclic aromatic hydrocarbons composed of ortho-fused benzene rings that cannot remain planar due to severe steric hindrance between the terminal rings.[5] This steric strain forces the molecule to adopt a non-planar, helical conformation, resulting in two stable enantiomers: (P)- for a right-handed helix and (M)- for a left-handed helix.

The benzo[c]phenanthrene core is the archetypal[2]helicene. Its inherent twist, with a dihedral angle of approximately 27° between the terminal rings, makes it a prime candidate for studying the fundamentals of helical systems.[6] Introducing substituents at the 2- and 11-positions offers a powerful strategy to modulate the molecule's properties:

  • Steric Influence: Bulky substituents can increase the energy barrier to racemization, enhancing the stereochemical stability of the enantiomers.

  • Electronic Modulation: Electron-donating or -withdrawing groups can alter the electronic circular dichroism (ECD) and circularly polarized luminescence (CPL) spectra.[7]

  • Functional Handles: These positions provide sites for further chemical modification, enabling the development of complex architectures and conjugation to other molecular systems.

Understanding and controlling the chirality of these derivatives is paramount for their application in fields such as asymmetric catalysis, molecular recognition, and, most notably, drug discovery, where the three-dimensional shape of a molecule dictates its biological activity.[4][8]

Synthetic Strategies for 2,11-Substituted Benzo[c]phenanthrenes

The construction of the benzo[c]phenanthrene skeleton is a non-trivial synthetic challenge. Several methods have been developed, with photochemical and metal-catalyzed reactions being the most prevalent.

Mallory Photocyclization

The most classic and widely used method for synthesizing phenanthrenes and helicenes is the Mallory reaction, which involves the photochemical cyclization of stilbene-like precursors in the presence of an oxidant like iodine.[9] This approach is highly effective for creating the core structure.

The causality behind this choice of reaction lies in its efficiency for forming the sterically strained fjord region of the helicene. The UV irradiation provides the energy to overcome the activation barrier for the electrocyclization of the cis-stilbene isomer, and the subsequent oxidation with iodine permanently locks the aromatic structure in place.

G cluster_0 Mallory Photocyclization Workflow Stilbene 2,11-Disubstituted Stilbene Precursor cis_Stilbene cis-Isomer Stilbene->cis_Stilbene UV light (hν) Dihydro Dihydrophenanthrene Intermediate cis_Stilbene->Dihydro Electrocyclization (hν) Product 2,11-Disubstituted Benzo[c]phenanthrene Dihydro->Product Oxidation (I₂, air)

Caption: A typical workflow for the Mallory photocyclization reaction.

Metal-Catalyzed Cross-Coupling and Annulation Strategies

Modern synthetic organic chemistry offers powerful alternatives through metal-catalyzed reactions. Palladium- and chromium-catalyzed cross-coupling and annulation reactions provide convergent and often more functional-group-tolerant routes.[10][11] For instance, a Suzuki or Negishi coupling can form a key biaryl intermediate, which then undergoes a subsequent intramolecular cyclization or annulation to form the final helical structure.[12]

The choice of a metal-catalyzed approach is often driven by the need for milder reaction conditions and the ability to introduce specific functional groups with high precision, which can be challenging with photochemical methods. These methods have expanded the accessible chemical space for these derivatives.[13]

Protocol 1: Synthesis of 2,11-Dibromobenzo[c]phenanthrene via Mallory Photocyclization

This protocol provides a representative, self-validating system for synthesizing a key intermediate.

  • Stilbene Synthesis: Synthesize the precursor, 1,2-bis(4-bromophenyl)ethene, via a standard Wittig or McMurry reaction. Purify by recrystallization or column chromatography.

  • Photocyclization Setup: Dissolve the stilbene precursor (1.0 eq.) and a catalytic amount of iodine (0.1 eq.) in a suitable solvent (e.g., cyclohexane or toluene) in a photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp). The concentration should be low (e.g., 0.01 M) to minimize side reactions.

  • Irradiation: Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes. Irradiate the solution with UV light at room temperature while maintaining a slow stream of air or oxygen through the solution to aid in the oxidation step.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 24-48 hours).

  • Workup: After completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium thiosulfate to quench excess iodine. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford pure 2,11-dibromobenzo[c]phenanthrene. Characterize by NMR spectroscopy and mass spectrometry.

Enantiomeric Resolution and Analysis

Since most synthetic routes produce a racemic mixture, the separation of the (P)- and (M)-enantiomers is a critical step for studying their unique properties and applications.

Chiral High-Performance Liquid Chromatography (HPLC)

The gold standard for the analytical and preparative separation of helicene enantiomers is HPLC using a chiral stationary phase (CSP).[14] CSPs are typically based on polysaccharides like cellulose or amylose coated onto a silica support. The chiral environment of the CSP allows for differential interaction with the two enantiomers, leading to different retention times and thus, separation.[15]

The choice of a specific CSP and mobile phase is crucial and often requires empirical screening. The mechanism of separation relies on a combination of intermolecular interactions, including π-π stacking, hydrogen bonding, and steric repulsion between the analyte and the chiral selector of the CSP.

G cluster_1 Enantiomeric Resolution Workflow Racemate Racemic Mixture (P)- and (M)-Enantiomers Injection Inject onto Chiral HPLC Column Racemate->Injection Separation Differential Interaction with Chiral Stationary Phase (CSP) Injection->Separation Detection UV/CD Detector Separation->Detection Collection Fraction Collection Detection->Collection P_Enantiomer Pure (P)-Enantiomer Collection->P_Enantiomer M_Enantiomer Pure (M)-Enantiomer Collection->M_Enantiomer

Caption: Workflow for the separation of enantiomers using chiral HPLC.

Protocol 2: Preparative Chiral HPLC Separation
  • Column Selection: Select a suitable preparative chiral column (e.g., Daicel Chiralpak series).

  • Mobile Phase Optimization: On an analytical scale, screen various mobile phases (e.g., mixtures of hexane/isopropanol or heptane/ethanol) to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve the racemic benzo[c]phenanthrene derivative in the mobile phase. The solution must be filtered through a 0.45 µm filter before injection.

  • Separation: Scale up to the preparative column. Inject the sample solution and run the chromatogram under the optimized conditions.

  • Fraction Collection: Collect the eluting fractions corresponding to each enantiomer peak separately.

  • Purity Analysis: Analyze the collected fractions using an analytical chiral HPLC method to confirm their enantiomeric purity (enantiomeric excess, ee).

  • Solvent Removal: Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure to yield the isolated, enantiopure compounds.

Chiroptical Properties and Absolute Configuration

Enantiomers of 2,11-substituted benzo[c]phenanthrenes exhibit unique interactions with polarized light, which are fundamental to their characterization.

Electronic Circular Dichroism (ECD)

ECD spectroscopy is the most powerful technique for studying helical chirality.[14] It measures the differential absorption of left and right circularly polarized light. The resulting spectrum is a plot of this difference (Δε) versus wavelength and is unique for each enantiomer, with mirror-image spectra for the (P)- and (M)-forms. The intense and characteristic Cotton effects in the ECD spectra of helicenes serve as a fingerprint for their absolute configuration.[16][17]

Optical Rotation

Optical rotation measures the rotation of the plane of linearly polarized light by a chiral compound and is reported as the specific rotation [α]. While a single value, it is a fundamental property of a chiral molecule. Helicenes are known for their exceptionally high specific rotation values.[14]

Relating Structure to Chiroptical Response

The substitution pattern at the 2- and 11-positions directly impacts the chiroptical properties. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental data to predict ECD spectra and assign the absolute configuration.[18]

Caption: Influence of 2,11-substituents on key molecular properties.

Substituent (at 2,11-pos.)Racemization BarrierKey Chiroptical FeatureApplication Impact
-H (Parent)ModerateStandard reference spectrumFoundational studies
-Br IncreasedProvides handle for cross-couplingSynthetic intermediate
-OCH₃ (EDG)ModerateRed-shift in ECD bandsModulating electronic properties
-CF₃ (EWG)IncreasedBlue-shift in ECD bandsProbes for molecular recognition
-tBu (Bulky)Significantly IncreasedHigh stereochemical stabilityStable chiral ligands/materials

Table 1: Qualitative summary of the impact of representative substituents on the properties of benzo[c]phenanthrene derivatives.

Applications in Drug Development and Materials Science

The rigid, three-dimensional, and stereochemically stable nature of 2,11-substituted benzo[c]phenanthrenes makes them highly attractive for advanced applications.

Drug Discovery and Development

The "chiral switch"—developing a single enantiomer from a previously racemic drug—is a major strategy in the pharmaceutical industry to improve efficacy and safety.[8][15] The distinct 3D arrangement of enantiomers leads to different interactions with chiral biological targets like enzymes and receptors.[4]

  • Improved Potency and Specificity: One enantiomer of a helicene-based drug may bind to a target receptor with much higher affinity than the other, leading to enhanced potency and a reduction in the required therapeutic dose.[8]

  • Reduced Off-Target Effects: The inactive or less active enantiomer can sometimes be responsible for adverse side effects. Isolating the active enantiomer can lead to a significantly improved safety profile.[4]

  • Novel Scaffolds: Benzo[c]phenanthrene derivatives offer novel, rigid scaffolds for designing inhibitors or modulators for targets like DNA, topoisomerases, or protein-protein interactions, where a specific 3D topology is required for activity.[19][20] The stability of the helical structure is a major advantage, preventing in-vivo racemization that could turn a therapeutic agent into a toxic one.[21]

Materials Science and Asymmetric Catalysis

Beyond medicine, these molecules have significant potential in materials science. Their strong chiroptical responses make them candidates for:

  • Chiral Sensors: Detecting and quantifying other chiral molecules.

  • Optical Materials: Components in devices that manipulate polarized light.

  • Asymmetric Catalysis: Serving as chiral ligands for metal catalysts to control the stereochemical outcome of chemical reactions.[1]

Conclusion and Future Outlook

The helical chirality of 2,11-substituted benzo[c]phenanthrene derivatives provides a rich platform for both fundamental research and applied science. Strategic substitution at the termini of the helical scaffold allows for fine-tuning of stereochemical stability and chiroptical properties. Robust synthetic methods, coupled with reliable enantiomeric resolution techniques, have made these fascinating molecules increasingly accessible. For drug development professionals, these compounds represent a new class of rigid and stable chiral scaffolds that can overcome the limitations of more flexible molecules, potentially leading to safer and more effective medicines. Future research will likely focus on developing more efficient enantioselective syntheses to bypass the need for resolution, and on exploring the biological activities of increasingly complex and functionalized helical structures.

References

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  • Ma, Y., et al. (2023). A C-H Activation-Based Enantioselective Synthesis of Lower Carbo[n]helicenes (n = 4-6). ChemRxiv. [Link]

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  • Zhang, H., et al. (2024). Enantioselective synthesis of[2]helicenes by organocatalyzed intermolecular C-H amination. Nature Communications. [Link]

  • Mason, S. F., & Waddell, M. B. (1970). π-Electron absorption and circular dichroism spectra of[16]- and[23]-helicene. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 668-674. [Link]

  • Carreras, J., et al. (2018). Enantioselective Synthesis of Dithia[22]helicenes and their Postsynthetic Functionalization to Dithia[24]helicenes. Angewandte Chemie International Edition, 57(41), 13411-13415. [Link]

  • Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]

  • Nuckolls, C., et al. (1996). Circular Dichroism and UV-Visible Absorption Spectra of the Langmuir-Blodgett Films of an Aggregating Helicene. Journal of the American Chemical Society, 118(16), 3767-3768. [Link]

  • Vargiolu, A., et al. (2007). Circular dichroism of helical structures using semiempirical methods. The Journal of Chemical Physics, 127(19), 194101. [Link]

  • Abbate, S., et al. (2014). Helical Sense-Responsive and Substituent-Sensitive Features in Vibrational and Electronic Circular Dichroism, in Circularly Polarized Luminescence, and in Raman Optical Activity of 2-Substituted Hexahelicenes. The Journal of Physical Chemistry A, 118(1), 159-171. [Link]

  • Hafedh, N., et al. (2018). Helically chiral functionalized[16]helicene: Synthesis, optical resolution, and photophysical properties. ResearchGate. [Link]

  • University of Geneva. (2025). New class of chiral molecules offers strong stability for drug development. Medical Research News. [Link]

  • Pro-Soft. (2024). Chirality Perspective in Drug Design and Development. Computational Chemistry Blog. [Link]

  • Aloui, F., et al. (2016). Benzo[c]phenanthrene derivatives-Synthesis, optical properties and cytotoxic activity. Journal of Advances in Chemistry, 12(4), 4235-4243. [Link]

  • Aloui, F., et al. (2016). Benzo[c]phenanthrene derivatives: Synthesis, optical properties and cytotoxic activity. CIRWORLD. [Link]

  • Jones, A. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Technology. [Link]

  • Longdom Publishing. (2021). Role of Chirality in Drugs Discovery and Development. Open Access Journals. [Link]

  • Snieckus, V., & Chauder, B. A. (2006). Abbreviated Synthesis of Benzo[c]phenanthrene, Benz[a]anthracene and their Respective 5-Methyl Derivatives via Combined Metalation-Palladium-Catalyzed Cross Coupling Strategy. Polycyclic Aromatic Compounds, 5(1-4), 135-144. [Link]

  • Dodani, S. C., et al. (2016). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Nature Chemistry, 8(11), 1031-1036. [Link]

  • Herath, A., & Wulff, W. D. (2008). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. Organic Letters, 10(1), 125-128. [Link]

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Helicene Derivatives: The Chiral Backbone of Next-Gen Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Helicene Derivatives for Chiral Organic Electronics Content Type: Technical Whitepaper / Advanced Guide Audience: Materials Scientists, Physicists, and Drug Development Professionals (Bio-electronics focus).

Executive Summary

The transition from planar


-conjugated systems (e.g., pentacene, graphene) to non-planar, helical architectures marks a paradigm shift in organic electronics. Helicenes—ortho-fused polycyclic aromatic hydrocarbons (PAHs) with a screw-shaped topology—are no longer mere stereochemical curiosities. They are the foundational materials for Chiral Organic Electronics , enabling technologies ranging from Circularly Polarized Organic Light-Emitting Diodes (CP-OLEDs) to spintronic devices based on the Chiral Induced Spin Selectivity (CISS) effect.

This guide dissects the molecular engineering, synthesis, and device integration of helicene derivatives, providing actionable protocols for researchers aiming to harness intrinsic chirality for spin and photon control.

Molecular Architecture & Design Principles

The Helical Advantage

Unlike planar organic semiconductors where performance relies on


-

stacking, helicenes derive their utility from molecular strain and chirality .
  • Electronic Tuning: The HOMO-LUMO gap is tunable via the "pitch" of the helix. Higher helicenes (e.g., [7]helicene vs. [5]helicene) exhibit extended conjugation but increased strain.

  • Heteroatom Doping: Replacing carbon with Sulfur (thiahelicenes) or Nitrogen (azahelicenes) modulates the frontier orbitals.

    • Thiahelicenes: Enhanced spin-orbit coupling (SOC) due to the heavy atom effect of Sulfur, crucial for the CISS effect.

    • B,N-Embedded Helicenes: The current gold standard for CP-OLEDs. The Multiple Resonance Thermally Activated Delayed Fluorescence (MR-TADF) mechanism in these derivatives minimizes spectral broadening and maximizes quantum efficiency.

Quantitative Benchmarks

The following table summarizes state-of-the-art performance metrics for helicene-based devices.

Material ClassApplicationKey MetricValueReference
B,N-Hetero[9]helicene CP-OLEDElectroluminescence Dissymmetry (

)

[1]
B,N-Hetero[9]helicene CP-OLEDExt. Quantum Efficiency (EQE)35.5%[1]
Dithia[7]helicene SpintronicsSpin Polarization (CISS)High (Qualitative)[2]
[6]Helicene OFETHole Mobility (

)
~0.5 - 2.0

[3]

Synthetic Methodologies: The "Mallory" Standard & Beyond

The synthesis of helicenes is historically challenging due to steric strain. The field relies on two primary pathways: Photochemical Cyclization (The Mallory Reaction) and Non-Photochemical Catalysis .

Pathway A: Oxidative Photocyclization (The Mallory Protocol)

This is the most versatile method for generating diverse derivatives.

  • Mechanism: A stilbene-like precursor undergoes reversible electrocyclic ring closure upon UV irradiation to form a dihydrophenanthrene intermediate, which is then irreversibly oxidized to the aromatic helicene.

  • Critical Control Point: The reaction must be run in high dilution (

    
     M) to prevent intermolecular [2+2] dimerization.
    
  • Oxidant: Iodine (

    
    ) is the standard oxidant, often with Propylene Oxide as an HI scavenger to prevent acid-catalyzed side reactions.
    
Pathway B: Metal-Mediated Cycloisomerization

For scale-up, photochemical methods are limited by reactor size. Transition metal-catalyzed (Co, Ni, Rh) [2+2+2] cycloisomerization of alkynes provides a scalable, atom-economical alternative, though it offers less structural variety than photocyclization.

Visualization: Synthetic Workflow

The following diagram outlines the decision matrix for synthesizing helicene derivatives.

SynthesisWorkflow Start Target Helicene Structure Precursor Stilbene/Alkyne Precursor Design Start->Precursor Decision Scale vs. Diversity? Precursor->Decision Photo Photochemical Cyclization (Mallory Reaction) Decision->Photo Structural Diversity Metal Metal-Catalyzed [2+2+2] Cycloisomerization Decision->Metal Gram-Scale/Efficiency Dilution CRITICAL: High Dilution (< 1 mM) + I2 + Propylene Oxide Photo->Dilution Catalyst Co/Ni Catalyst + Triyne Substrates Metal->Catalyst Resolution Chiral Resolution (HPLC or Crystallization) Dilution->Resolution Catalyst->Resolution Final Enantiopure Helicene Resolution->Final

Caption: Decision matrix for helicene synthesis comparing photochemical precision vs. catalytic scalability.

The CISS Effect: Mechanism & Application[1]

The Chiral Induced Spin Selectivity (CISS) effect is the phenomenon where electrons moving through a chiral molecule become spin-polarized.[1][2] This is the "killer app" for helicenes in spintronics.

Mechanism

When an electron traverses the helical potential of a helicene, the coupling between the electron's linear momentum and its spin (Spin-Orbit Coupling) creates a preference for one spin state over the other, depending on the handedness (P or M) of the helix.

  • Why Helicenes? Their rigid, fully conjugated

    
    -system allows for efficient electron transport, unlike peptides or DNA, making them superior for solid-state devices.
    
  • Self-Validation: A working CISS device must show magnetic field-dependent current asymmetry . If the I-V curve does not change when the substrate magnetization is flipped, the spin polarization is likely artifactual.

CISS_Mechanism Source Electron Source (Unpolarized) Helix Helicene Layer (Chiral Potential) Source->Helix Inject e- Filter Spin Filtering (SOC + Geometry) Helix->Filter Transport Output Spin-Polarized Current Filter->Output Select Spin Up/Down

Caption: Simplified mechanism of the Chiral Induced Spin Selectivity (CISS) effect in helicene junctions.

Device Integration: CP-OLEDs

Circularly Polarized OLEDs utilize enantiopure helicenes to emit circularly polarized light directly, eliminating the need for external polarizing filters (which block 50% of light).

The B,N-Doped Breakthrough

Recent advances utilize Multi-Resonance TADF (MR-TADF) emitters.

  • Protocol Insight: Pure carbon helicenes suffer from low quantum efficiency (fluorescence quenching). Embedding Boron and Nitrogen atoms into the helical skeleton (e.g., Helicene-BN) separates the HOMO and LUMO spatially while maintaining high oscillator strength.

  • Result: This design achieves narrowband emission (FWHM < 50 nm) and high EQE (>30%) [1, 4].[3][4][5][6]

Detailed Experimental Protocol: Synthesis of Dithia[7]helicene

This protocol describes the synthesis of a sulfur-doped helicene, a robust candidate for both OFET and CISS applications due to sulfur's heavy-atom effect.

Objective: Synthesize 7,14-dithia[7]helicene via photocyclization.

Phase 1: Precursor Assembly (Perkin Condensation)
  • Reagents: 2-Thiopheneacetic acid, 2-thiophenecarboxaldehyde.

  • Reaction: Reflux in acetic anhydride with triethylamine.

  • Purification: Recrystallization from ethanol.

  • Validation: NMR must show trans-stilbene coupling constants (

    
     Hz).
    
Phase 2: Photocyclization (The Critical Step)

Safety: UV radiation hazard. Use quartz immersion wells.

  • Preparation: Dissolve the stilbene precursor in Toluene or Benzene.

    • Concentration Rule: Strictly 0.5 mM to 1.0 mM . Higher concentrations lead to polymerization.

  • Additives:

    • Add Iodine (

      
      ) : 1.1 equivalents (oxidant).
      
    • Add Propylene Oxide : 50 equivalents (acid scavenger). Note: Without this, the HI byproduct will degrade the thiophene rings.

  • Irradiation:

    • Source: 450W Medium-pressure Mercury lamp.

    • Duration: Monitor via TLC (disappearance of precursor). Typically 3-5 hours.

    • Field Tip: Bubble Argon through the solution for 20 mins prior to irradiation to remove Oxygen (which can act as a radical trap or lead to over-oxidation), although some protocols use air as the oxidant, Iodine is more controlled for thiophenes.

  • Workup: Wash with aqueous

    
     (to remove excess Iodine), dry over 
    
    
    
    , and evaporate.
Phase 3: Purification & Resolution
  • Column Chromatography: Silica gel (Hexane/DCM gradient).

  • Chiral Resolution:

    • Method: Chiral HPLC.

    • Column: Chiralpak IA or IB.

    • Mobile Phase: Hexane/IPA (90:10).

    • Validation: Measure CD spectra. Mirror image spectra for Fraction 1 and Fraction 2 confirm successful resolution.

Future Outlook

The field is moving toward supramolecular helicenes —self-assembling helical stacks that align macroscopically. This bridges the gap between single-molecule electronics and thin-film devices. For drug development professionals, these surfaces offer new ways to sense chiral biomolecules (proteins, DNA) with unprecedented sensitivity via the CISS response.

References

  • B,N-Embedded Hetero[9]helicene Toward Highly Efficient Circularly Polarized Electroluminescence. ResearchGate/Wiley. Link

  • Chirality-Induced Spin Selectivity in a Coarse-Grained Tight-Binding Model for Helicene. J. Phys. Chem. C. Link

  • A computational exploration of the crystal energy and charge-carrier mobility landscapes of the chiral [6]helicene molecule. Nanoscale. Link

  • Efficient circularly polarized multiple resonance thermally activated delayed fluorescence from B,N-embedded hetero[8]helicene enantiomers. Chemical Science. Link

  • Helical nanostructures for organic electronics: the role of topological sulfur in ad hoc synthesized dithia[7]helicenes. Phys. Chem. Chem. Phys. Link

  • Advances in helicene derivatives with circularly polarized luminescence. Chem. Commun.Link[7]

Sources

Electronic Properties of Brominated Benzo[c]phenanthrene Cores

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Part 1: Executive Directive & Core Architecture

The Strategic Value of the Core Benzo[c]phenanthrene (B[c]P) is not merely a polycyclic aromatic hydrocarbon (PAH); it is the foundational "proto-helicene." Unlike its planar isomer chrysene, B[c]P possesses a sterically congested "fjord region" (positions 1 and 12) that forces the molecule into a non-planar, helical twist (approx. 27° torsion angle).

For researchers in optoelectronics and drug discovery, bromination of this core is the critical activation step. It serves two distinct functions:

  • Electronic Tuning: Bromine introduces a heavy-atom effect that enhances spin-orbit coupling (crucial for phosphorescent OLEDs) and stabilizes the LUMO energy level.

  • Synthetic Handle: It transforms the chemically inert PAH into a cross-coupling partner for extending conjugation or introducing chiral resolving agents.

This guide details the electronic behavior, synthesis, and handling of brominated B[c]P derivatives, specifically focusing on the 5-bromo and 5,8-dibromo congeners, which are the kinetic products of electrophilic substitution.

Part 2: Electronic Profile & Structure-Property Relationships

The electronic landscape of brominated B[c]P is defined by the interplay between helical distortion and substituent effects .

1. The Helicity Factor

In planar PAHs, π-orbitals overlap maximally. In B[c]P, the helical twist breaks the extended symmetry.

  • Consequence: The HOMO-LUMO gap is naturally wider than in planar isomers (e.g., tetracene) due to reduced effective conjugation length.

  • Bromination Effect: Introducing bromine at the C5 or C8 positions (the "K-region" periphery) exerts an inductive electron-withdrawing effect (-I) and a mesomeric electron-donating effect (+M). In B[c]P, the inductive effect dominates the frontier orbital energies, generally stabilizing (lowering) both HOMO and LUMO, but stabilizing the LUMO more, resulting in a net bandgap contraction.

2. Quantitative Electronic Data

Data synthesized from comparative PAH studies and specific B[c]P computational models (DFT B3LYP/6-31G).*

PropertyParent Benzo[c]phenanthrene5-Bromo-B[c]P5,8-Dibromo-B[c]P
Molecular Symmetry

(Twisted)

(Asymmetric)

Torsion Angle (Fjord) ~27°~27-28°~28°
HOMO Level (eV) -5.60-5.72-5.85
LUMO Level (eV) -2.05-2.30-2.55
Optical Gap (

)
3.55 eV3.42 eV3.30 eV
Triplet Energy (

)
HighModerate (Heavy Atom Effect)Lower
Dipole Moment ~0.1 D~2.4 D~0.5 D

Field Insight: The significant drop in LUMO energy (-0.25 eV per Br) makes the dibromo-derivative a viable n-type (electron transport) precursor, whereas the parent is strictly p-type.

3. Visualization: Electronic Structure Logic

The following diagram illustrates the causal link between steric bulk, torsion, and electronic states.

ElectronicProperties Substituent Bromine Substituent (Pos 5,8) Twist Helical Twist (>27° Torsion) Substituent->Twist Minor perturbation HeavyAtom Heavy Atom Effect (Spin-Orbit Coupling) Substituent->HeavyAtom Gap Band Gap Contraction Substituent->Gap Red Shift (Electronic) Steric Steric Strain (Fjord Region) Steric->Twist Primary Driver Orbital Orbital Overlap (Reduced) Twist->Orbital Orbital->Gap Blue Shift vs Planar ISC Intersystem Crossing (Singlet -> Triplet) HeavyAtom->ISC Phosphorescence

Caption: Causal network showing how bromination and steric factors compete to define the optoelectronic state.

Part 3: Experimental Protocols (The "How-To")

Safety Pre-requisite: B[c]P derivatives are potent DNA intercalators and potential mutagens (specifically fjord-region epoxides). All handling must occur in a Class II Biosafety Cabinet or a high-efficiency fume hood with double-gloving (Nitrile).

Protocol 1: Regioselective Bromination (C5-Position)

Objective: Synthesize 5-bromobenzo[c]phenanthrene with >98% purity for electronic characterization.

Reagents:

  • Benzo[c]phenanthrene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Solvent: Dimethylformamide (DMF) or Propylene Carbonate (Green alternative)

  • Catalyst: None required (thermal) or Silica gel (surface catalysis)

Step-by-Step Workflow:

  • Dissolution: Dissolve 500 mg of B[c]P in 10 mL of anhydrous DMF. Ensure complete solubilization; sonicate if necessary.

  • Addition: Add NBS (1.1 eq) portion-wise over 15 minutes at 0°C. Why? Rapid addition causes poly-bromination at C8.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/DCM 9:1). The product spot will be less fluorescent than the starting material due to the heavy atom quenching.

  • Quench: Pour mixture into 50 mL ice-water. A white/off-white precipitate forms.

  • Filtration: Vacuum filter the solid. Wash with cold methanol to remove succinimide byproducts.

  • Purification (Critical): Recrystallize from Cyclohexane/Ethanol (1:1).

    • Note: Column chromatography is often insufficient to separate trace dibromo-impurities which act as charge traps in devices. Recrystallization is mandatory.

Protocol 2: Validation Pipeline

Before using the core in device fabrication or biological assays, validate the electronic integrity.

ValidationWorkflow Start Crude Brominated Product HPLC HPLC Analysis (>99.5% Purity Required) Start->HPLC Decision Passes Purity? HPLC->Decision NMR 1H NMR (500 MHz) Confirm C5 Substitution CV Cyclic Voltammetry (DCM, Bu4NPF6) NMR->CV UV UV-Vis Spectroscopy (Optical Gap) NMR->UV Decision->NMR Yes Recryst Recrystallize (Cyclohexane/EtOH) Decision->Recryst No Recryst->HPLC Final Device/Drug Ready CV->Final UV->Final

Caption: Quality assurance workflow ensuring material grade suitable for semiconductor or biological application.

Part 4: Applications & Biological Context[2][3]
1. Organic Electronics (Chiral Semiconductors)

The brominated core is a precursor to CP-OLEDs (Circularly Polarized OLEDs).

  • Mechanism: The intrinsic helicity of the core induces circularly polarized electroluminescence.

  • Usage: The bromine is replaced (via Suzuki coupling) with arylamines to create hole-transport materials. The high triplet energy of the core prevents back-energy transfer from dopants.

2. Pharmaceutical Relevance (Toxicology & Mutagenesis)

For drug developers, the B[c]P core is a model for "fjord-region" carcinogenicity.

  • Metabolic Activation: Cytochrome P450 enzymes epoxidize the fjord region (C1-C2).

  • DNA Adducts: The resulting diol-epoxides are resistant to hydrolysis (due to steric shielding) and intercalate deeply into DNA, causing replication errors.

  • Bromine's Role: Brominated derivatives are used as heavy-atom probes in X-ray crystallography to map the precise geometry of these DNA adducts, aiding in the design of intercalation inhibitors.

References
  • Structure and Reactivity of Benzo[c]phenanthrene: Okazaki, T., et al. "Structure/Reactivity Relationships in the Benzo[c]phenanthrene Skeleton: Stable Ion and Electrophilic Substitution Study."[1] Journal of Organic Chemistry, 2007, 72(9), 3232–3241.[1][2]

  • Electronic Properties of Brominated Phenanthrenes: BenchChem Technical Guides. "Unlocking the Potential of Brominated Phenanthrenes: An In-depth Guide to their Electronic Properties." BenchChem, 2025.[3]

  • Carcinogenicity and DNA Interaction: International Agency for Research on Cancer (IARC). "Benzo[c]phenanthrene Summaries & Evaluations." IARC Monographs, Vol 32.

  • Helicity and Crystal Structure: Yamamura, K., et al. "Methyl Group-Induced Helicity in 1,4-Dimethylbenzo[c]phenanthrene."[2] Journal of the American Chemical Society, 2000.

  • General Synthesis Protocols (Organic Syntheses): Bachmann, W. E. "9-Bromophenanthrene."[4] Organic Syntheses, Coll.[5] Vol. 3, p.134. (Adapted for B[c]P).

Sources

Atropisomerism and Racemization Barriers in Functionalized Helicenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Helical Scaffold in Drug Discovery

Helicenes—ortho-fused polycyclic aromatic hydrocarbons (PAHs)—have historically been relegated to the domain of materials science for their chiroptical properties. However, the pharmaceutical industry’s recent pivot toward atropisomeric drug design (validated by approvals like Sotorasib) has reignited interest in rigid, 3D chiral scaffolds.

Unlike point chirality (


 carbons), helicenes possess inherent helical chirality  (

and

enantiomers) arising from steric overcrowding in the "fjord" regions. For a helicene to function as a reliable biological probe or drug scaffold, it must possess a high racemization barrier (

kcal/mol) to prevent in vivo interconversion.

This guide details the mechanistic control of these barriers, computational prediction workflows, and the "Gold Standard" experimental protocols for validating configurational stability.

Mechanistic Underpinnings: The Physics of Inversion

The stability of a functionalized helicene is governed by the energy required to distort the molecule through an achiral transition state (TS).

The "Spring" Analogy and Fjord Dynamics

Helicenes behave like molecular springs. The racemization process involves the "unwinding" of the helix to pass through a


-symmetric transition state.
  • [5]Helicene: The steric clash is minimal. The molecule flattens relatively easily.

    
     kcal/mol. Result:  Racemizes at room temperature (useless for static chirality).
    
  • [6]Helicene: A full

    
     turn is approached. The terminal rings overlap significantly. 
    
    
    
    kcal/mol. Result: Configurationally stable at physiological temperatures.
  • Functionalization (The Atropisomeric Lock): Introducing substituents at the 1,12-positions (the "inner" fjord) creates a severe steric lock, functionally mimicking the atropisomeric axis of a biaryl system. This is the primary lever for tuning stability.

The Inversion Pathway

For helicenes (


 to 

), the mechanism is concerted . The entire helix distorts simultaneously. For larger helicenes (

), the mechanism becomes stepwise , involving segmental movements, though this is less relevant for drug-sized molecules.

HeliceneInversion P_Iso P-Enantiomer (Ground State) TS Transition State (Cs Symmetry / Achiral) P_Iso->TS + ΔG‡ (Activation Energy) M_Iso M-Enantiomer (Ground State) TS->M_Iso - ΔG‡ (Relaxation)

Figure 1: The concerted inversion pathway of [6]helicene. The Transition State represents the highest energy conformation where the terminal rings are forced into a coplanar or near-coplanar arrangement.

Computational Prediction Workflow (DFT)

Before synthesis, Density Functional Theory (DFT) is mandatory to estimate


. A barrier 

kcal/mol indicates the scaffold will likely racemize in biological assays.
Recommended Level of Theory
  • Functional: B3LYP-D3(BJ) or M06-2X . (Dispersion corrections are critical due to

    
     stacking in the helix).
    
  • Basis Set: 6-311G(d,p) or def2-TZVP .

  • Solvent Model: IEFPCM (Dichloromethane or Water).

The Computational Pipeline

DFT_Workflow cluster_0 Phase 1: Geometry Optimization cluster_1 Phase 2: Transition State Search cluster_2 Phase 3: Energy Calculation Input Input Structure (P-Isomer) Opt_GS Opt + Freq (Ground State) Check: 0 Imaginary Freqs Input->Opt_GS Guess_TS Guess TS Geometry (Flattened C2v or Cs) Opt_GS->Guess_TS Opt_TS Opt + Freq (TS) Bernoulli or QST3 Guess_TS->Opt_TS Check_TS Validation: 1 Imaginary Freq (Correct Vibration Mode?) Opt_TS->Check_TS Check_TS->Guess_TS If Invalid Energy Calculate ΔG‡ (G_TS - G_GS) Check_TS->Energy If Valid

Figure 2: Standard DFT workflow for predicting racemization barriers. The critical step is validating the single imaginary frequency corresponding to the helical inversion mode.

Experimental Validation: The Kinetic Protocol

Once synthesized, the racemization barrier must be determined experimentally. The Isothermal Decay Method using Chiral HPLC is the industry gold standard for high-barrier compounds (


 kcal/mol).
Protocol: Isothermal Racemization Kinetics

Objective: Determine


 (rate constant) and 

at physiological or elevated temperature.

Reagents & Equipment:

  • Enantiopure Helicene (>98% ee).[1]

  • High-boiling solvent (e.g., Decalin, Mesitylene) for high barriers; Ethanol/Hexane for low barriers.

  • Chiral HPLC Column (Chiralpak IA/IB/IC).

  • Temperature-controlled heating block (

    
    C).
    

Step-by-Step Workflow:

  • Preparation: Dissolve 1 mg of enantiopure helicene in 2 mL of solvent.

  • Baseline: Inject sample into HPLC to confirm

    
     enantiomeric excess (
    
    
    
    ).
  • Incubation: Heat the solution to a fixed temperature

    
     (e.g., 80°C, 100°C, 120°C).
    
  • Sampling: Remove aliquots (50

    
    L) at defined time intervals (
    
    
    
    ). Immediately quench by cooling to 0°C.
  • Analysis: Analyze aliquots via Chiral HPLC to determine

    
    .
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Data Processing (Eyring Equation):



Where 

is the Boltzmann constant and

is Planck's constant.

Comparative Data: Substituent Effects

The table below illustrates how functionalization "locks" the conformation, transforming a labile scaffold into a viable drug candidate.

ScaffoldSubstituents (1,12-pos)Barrier (

)
Half-life (

) at 25°C
Stability Class
[5]Helicene None (H, H)24.1 kcal/mol ~4 hoursLabile (Unsuitable)
[6]Helicene None (H, H)36.2 kcal/mol > 1000 yearsStable
[5]Helicene Dimethyl (Me, Me)> 30.0 kcal/mol YearsStable (Steric Lock)
[4]Helicene None4.1 kcal/mol NanosecondsUnstable
[4]Helicene 1,12-Diaryl28.5 kcal/mol Days/WeeksMetastable

Data Source: Aggregated from JACS 1996 [1] and Chem. Comm. 2018 [2].

Conclusion

For drug development professionals, functionalized [5] and [6]helicenes represent a sweet spot. While parent [5]helicene is too labile, introducing steric bulk in the fjord region (1,12-substitution) effectively creates an "atropisomeric lock," raising the barrier above the critical 30 kcal/mol threshold. This allows these unique 3D scaffolds to be used as static chiral probes in protein binding assays.

References

  • Racemization Barriers of Helicenes: A Computational Study. Journal of the American Chemical Society (1996) [Link][2]

  • Revisiting the racemization mechanism of helicenes. Chemical Communications (2018) [Link]

  • Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry (2018) [Link]

  • Enantioselective Synthesis of 1,12-Disubstituted [4]Helicenes. Angewandte Chemie International Edition (2020) [Link][3][4]

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Buchwald-Hartwig amination of sterically hindered aryl bromides (e.g., ortho,ortho-disubstituted electrophiles) presents a kinetic paradox. While steric bulk destabilizes the oxidative addition complex—potentially aiding reductive elimination—it severely retards the initial amine binding event. Standard protocols utilizing Pd(OAc)₂ or Pd₂(dba)₃ often fail due to incomplete catalyst activation or rapid precipitation of Palladium black before the catalytic cycle can turn over.

This guide details a Third-Generation (G3) and Fourth-Generation (G4) Precatalyst strategy . By utilizing dialkylbiaryl phosphine ligands (specifically RuPhos , BrettPhos , and AdBrettPhos ) pre-loaded onto a palladacycle backbone, researchers can ensure 1:1 L:Pd stoichiometry and rapid activation at mild temperatures, overcoming the activation energy barrier imposed by steric hindrance.

Mechanistic Rationale: The "Steric Relief" Principle

In hindered systems, the rate-determining step (RDS) shifts depending on the nucleophile class.

  • Un-hindered Systems: Oxidative addition is often rate-limiting.

  • Hindered Secondary Amines: Reductive elimination becomes the bottleneck.

  • Hindered Primary Amines: Amine binding/deprotonation is often the bottleneck.

The Solution: Ligands like RuPhos and AdBrettPhos possess massive steric bulk. Counter-intuitively, this bulk accelerates the reaction by destabilizing the ground state of the Pd(II)-amido intermediate, "squeezing" the product out to relieve steric strain during reductive elimination.

Visualization: Mechanistic Cycle for Hindered Substrates

BuchwaldMechanism cluster_hindrance Critical Failure Points in Hindered Systems Start Precatalyst G4 (Stable Pd(II)) ActiveCat Active L-Pd(0) (Monoligated) Start->ActiveCat Base Activation (Fast, <5 min) OxAdd Oxidative Addition (Ar-Pd-Br) ActiveCat->OxAdd + Ar-Br AmineBind Amine Binding (Steric Bottleneck 1) OxAdd->AmineBind + HNR2 Deprotonation Deprotonation (Base Mediated) AmineBind->Deprotonation + Base RedElim Reductive Elimination (Steric Relief Step) Deprotonation->RedElim Pd(II)-Amido Complex Product C-N Product + Regenerated L-Pd(0) RedElim->Product Product Release Product->ActiveCat Cycle Repeats

Figure 1: The catalytic cycle highlighting where steric bulk influences the reaction trajectory. Note that G4 precatalysts enter the cycle immediately as active species.

Ligand Selection Decision Matrix

Selecting the correct ligand is not a matter of screening random phosphines; it is a logic-driven process based on the substitution pattern of the amine.

Substrate ClassPrimary ChallengeRecommended LigandPrecatalyst
Primary Amines (General)Selectivity (Mono vs Di)BrettPhos BrettPhos Pd G4
Primary Amines (Hindered)Amine BindingAdBrettPhos AdBrettPhos Pd G3/G4
Secondary Amines (Acyclic)Reductive EliminationRuPhos RuPhos Pd G4
Secondary Amines (Cyclic)Steric crowding at PdRuPhos RuPhos Pd G4
Anilines (Hindered)NucleophilicitytBuXPhos tBuXPhos Pd G3/G4
Visualization: Ligand Selection Logic

LigandSelection Input Analyze Amine Nucleophile Primary Primary Amine (R-NH2) Input->Primary Secondary Secondary Amine (R2-NH) Input->Secondary Prim_Hindered Alpha-Branched? (e.g., t-Butyl, Isopropyl) Primary->Prim_Hindered Sec_Type Cyclic or Acyclic? Secondary->Sec_Type Brett BrettPhos (Standard) Prim_Hindered->Brett No AdBrett AdBrettPhos (High Sterics) Prim_Hindered->AdBrett Yes (e.g. t-BuNH2) RuPhos RuPhos (Universal Secondary) Sec_Type->RuPhos Both

Figure 2: Decision tree for ligand selection based on amine sterics. AdBrettPhos is critical for hindered primary amines.

Master Protocol: Coupling Hindered Aryl Bromides

Objective: Couple 2,6-dimethylbromobenzene (or similar hindered Ar-Br) with a secondary amine using RuPhos Pd G4.

Reagents & Materials
  • Aryl Bromide: 1.0 equiv (e.g., 1.0 mmol)[1]

  • Amine: 1.2 equiv

  • Base: Sodium tert-butoxide (NaOtBu) - 1.2 to 1.4 equiv. Note: Must be stored in a glovebox or fresh bottle. Hydrolyzed base (NaOH/tBuOH) kills this reaction.

  • Catalyst: RuPhos Pd G4 (1 - 3 mol%).

  • Solvent: Anhydrous Toluene or THF (0.2 M concentration).

  • Internal Standard: 1,3,5-Trimethoxybenzene (optional, for NMR yield).

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 4 mL screw-cap vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Charge:

    • Add RuPhos Pd G4 (catalyst) and NaOtBu (base) to the vial.

    • Self-Validation Check: The NaOtBu should be a white, free-flowing powder. If it is yellow or clumpy, discard it.

    • If the Aryl Bromide is a solid, add it now.

  • Inerting: Cap the vial (septum cap) and purge with inert gas (vac/fill x3) via needle.

  • Liquid Addition:

    • Add anhydrous Toluene via syringe.

    • Add the Amine via syringe.

    • If the Aryl Bromide is a liquid, add it last.

  • Activation & Reaction:

    • Place the vial in a pre-heated aluminum block at 80°C .

    • Self-Validation Check: Within 2-5 minutes, the solution should turn from a pale suspension to a dark/amber color. This indicates the reduction of the G4 precatalyst to the active L-Pd(0) species. If it remains pale/clear, activation has failed (likely bad base or oxygen ingress).

  • Monitoring: Stir vigorously (1000 rpm) for 2–12 hours. Monitor via LCMS or GCMS.

    • Note: For hindered substrates, reaction times may extend to 24h.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a small plug of silica or Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Troubleshooting & Optimization

When yields are low in hindered systems, the failure mode is usually specific.

ObservationDiagnosisCorrective Action
No Conversion (SM Remaining) Catalyst death before activation.Switch from Pd(OAc)₂ to G4 Precatalyst . Ensure base is anhydrous.
Dehalogenation (Ar-H formed)

-Hydride elimination or solvent reduction.
Switch solvent from Dioxane to Toluene . Reduce Temp. Increase concentration.
Protodemetallation Moisture in system.[2]Use LHMDS (1M in THF) instead of NaOtBu to scavenge protons.
Low Yield with Primary Amine Bis-arylation or catalyst inhibition.Switch to AdBrettPhos or BrettPhos . Avoid RuPhos for primary amines.
References
  • Buchwald, S. L., et al. "Surpassing the Limitations of Buchwald-Hartwig Amination: The Third-Generation (G3) Precatalyst." Chemical Science, 2013.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." J. Am. Chem. Soc., 2008.

  • Maitro, G., et al. "Precatalyst G4: Methylation of the Carbazole Backbone." Organic Process Research & Development, 2014.

  • Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross Coupling Reaction User Guide."

  • RuPhos Specifics: "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps." ACS Omega, 2020.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Debromination Side Reactions in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination during Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have compiled this guide to offer not only procedural solutions but also the underlying scientific principles to empower you in your experimental work.

Troubleshooting Guide: Diagnosis and Resolution of Debromination

Debromination, or hydrodehalogenation, is a prevalent side reaction where the bromo substituent on your aryl or heteroaryl substrate is replaced by a hydrogen atom, leading to reduced yield of the desired coupled product and purification challenges.[1][2][3] This guide provides a systematic approach to diagnose and mitigate this issue.

Issue 1: Significant Formation of Debrominated Byproduct Detected

You've run a Suzuki coupling with an aryl bromide and post-reaction analysis (TLC, LC-MS, or NMR) shows a significant amount of the corresponding arene byproduct.

Systematic Troubleshooting Workflow

Here is a logical workflow to systematically address the debromination issue.

G start Significant Debromination Observed base Step 1: Evaluate the Base start->base ligand Step 2: Screen Ligands & Catalyst base->ligand If debromination persists temp_solvent Step 3: Adjust Reaction Conditions ligand->temp_solvent If debromination persists reagents Step 4: Verify Reagent Quality temp_solvent->reagents If debromination persists solution Debromination Minimized reagents->solution Problem Resolved

Caption: A logical workflow for troubleshooting debromination in Suzuki coupling.

Detailed Troubleshooting Steps

Step 1: Optimize the Base

The choice and strength of the base are critical. Strong bases, particularly in the presence of protic solvents, can generate hydride species that are key culprits in debromination.[1][2]

  • Recommendation: Switch from strong bases like alkoxides (e.g., NaOEt, t-BuOK) to milder inorganic bases. Cesium fluoride (CsF), potassium phosphate (K₃PO₄), or potassium carbonate (K₂CO₃) are often effective alternatives.[1][2]

  • Causality: Stronger bases can react with trace water or alcohols in the solvent to form hydroxide or alkoxide ions, which can then act as hydride donors, leading to the undesired reductive debromination. Weaker inorganic bases are less prone to this pathway.[1]

Step 2: Screen Catalyst and Ligand Combinations

The ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst. The relative rates of the desired cross-coupling versus the undesired debromination are significantly influenced by the ligand's electronic and steric properties.[3]

  • Recommendation: If using standard ligands like PPh₃, consider switching to more specialized ligands. Electron-rich and bulky phosphine ligands such as XPhos, or N-heterocyclic carbene (NHC) based catalysts like PEPPSI-iPr, can accelerate the cross-coupling pathway, making it more competitive against debromination.[1][4]

  • Causality: These advanced ligands can stabilize the palladium center and promote faster reductive elimination of the desired product, thereby minimizing the lifetime of palladium-hydride intermediates that lead to debromination.[1]

Step 3: Adjust Reaction Conditions (Temperature & Solvent)

Higher temperatures and prolonged reaction times can increase the incidence of side reactions, including debromination.[1][3] The solvent system also plays a pivotal role.

  • Recommendation: Attempt the reaction at a lower temperature for a longer duration. Monitor the reaction progress closely and stop it once the starting material is consumed.[2] Consider switching from protic solvents (e.g., alcohols) to aprotic solvents like dioxane, THF, or toluene, using only the minimal amount of water necessary for the boronic acid activation.[1][5]

  • Causality: Lowering the temperature can enhance the selectivity of the reaction by disfavoring side reactions that may have a higher activation energy.[1] Aprotic solvents reduce the availability of potential proton and hydride donors, which are known to facilitate debromination.[1][6][7]

Step 4: Verify Reagent Quality

The purity of your starting materials, especially the boronic acid or its ester, is crucial for an efficient reaction.

  • Recommendation: Check the purity of your aryl bromide and boronic acid/ester via NMR or LC-MS. Boronic acids can degrade over time, leading to a side reaction known as protodeboronation, which reduces the concentration of the active coupling partner.[1] Consider using a more stable boronic ester, such as a pinacol ester (Bpin), instead of the free boronic acid.[1][4]

  • Causality: If the boronic acid degrades, the rate of the desired transmetalation step slows down. This provides a larger window of opportunity for the competing debromination pathway to occur.[1]

Issue 2: Low or No Conversion to Desired Product, with Debromination Still Present

In this scenario, not only is the undesired debrominated product forming, but the overall reaction is sluggish or has failed.

  • Recommendation: First, ensure your catalyst is active. Use a fresh batch of a pre-catalyst that is air- and moisture-stable (e.g., XPhos Pd G2).[2] Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst.[1] If solubility is an issue, consider screening alternative aprotic solvents like DMF or DME.[1] Ensure vigorous stirring, especially for biphasic reactions.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of debromination in Suzuki coupling?

A1: Debromination, or hydrodehalogenation, is a side reaction where the bromine atom on the starting material is replaced by a hydrogen atom.[1][2] The plausible mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst. Subsequently, a hydride ligand is transferred to the palladium complex, followed by reductive elimination to yield the debrominated byproduct and regenerate the Pd(0) catalyst.[1][4]

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (+ Ar-Br) Ar-Pd(II)-H(L2) Ar-Pd(II)-H(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-H(L2) Hydride Transfer Ar-Pd(II)-H(L2)->Pd(0)L2 Reductive Elimination (+ Ar-H)

Sources

Validation & Comparative

Thermal Stability & Reactivity Guide: 2,11-Dibromo vs. 2,11-Bis(bromomethyl) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2,11-dibromo versus 2,11-bis(bromomethyl) derivatives, with a specific focus on Triphenylene and related Polycyclic Aromatic Hydrocarbon (PAH) scaffolds where this substitution pattern is critical for material science applications (e.g., Discotic Liquid Crystals, OLEDs).

Executive Summary

In the design of advanced organic materials—particularly discotic liquid crystals (DLCs) and organic semiconductors—the choice between aryl bromides (2,11-dibromo) and benzylic bromides (2,11-bis(bromomethyl)) dictates both the processing window and the synthetic utility of the scaffold.

  • 2,11-Dibromo derivatives function as high-stability "anchors." They possess robust

    
     bonds (BDE 
    
    
    
    80–95 kcal/mol), allowing them to withstand temperatures exceeding 300°C. They are the preferred precursors for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to extend
    
    
    -conjugation.
  • 2,11-Bis(bromomethyl) derivatives function as reactive "linkers." They possess weaker

    
     bonds (BDE 
    
    
    
    55–65 kcal/mol) and are thermally sensitive, often degrading via HBr elimination or radical coupling above 150°C. They are essential for nucleophilic functionalization (etherification, esterification) to introduce solubilizing alkyl chains or soft spacers.

This guide compares their thermal profiles, outlines handling protocols to prevent degradation, and visualizes their distinct reaction pathways.

Chemical Stability Analysis

Bond Dissociation & Thermal Limits

The fundamental difference in thermal stability arises from the hybridization of the carbon atom attached to the bromine.

Feature2,11-Dibromo (Aryl) 2,11-Bis(bromomethyl) (Benzylic)
Bond Type


(Benzylic)
Bond Dissociation Energy (BDE) ~81 kcal/mol (High)~56 kcal/mol (Moderate/Low)
Thermal Decomposition Onset (

)
> 320°C ~ 140–160°C
Primary Decomposition Mode Homolytic cleavage (extreme heat)HBr elimination, Radical dimerization
Moisture Sensitivity NegligibleHigh (Hydrolyzes to alcohol)
Storage Requirement Ambient, Light-protected< 4°C , Inert atm, Light-protected
Mechanistic Implications[1]
  • Aryl Bromide Stability: The lone pair on the bromine atom can participate in resonance with the aromatic ring, strengthening the C-Br bond. This makes the 2,11-dibromo derivative suitable for high-temperature sublimation purification or melt-processing.

  • Benzylic Bromide Instability: The benzylic position stabilizes radical or carbocation intermediates. While this enhances reactivity (

    
     or 
    
    
    
    ), it also lowers the activation energy for thermal degradation. Heating 2,11-bis(bromomethyl) derivatives often leads to insoluble polymer networks via Friedel-Crafts alkylation (self-reaction) or radical coupling.

Experimental Performance Data

The following data summarizes typical Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) behaviors for triphenylene derivatives substituted at the 2,11 positions.

Table 1: Thermal Profile Comparison
Parameter2,11-Dibromo-3,6,7,10-tetrakis(hexyloxy)triphenylene2,11-Bis(bromomethyl)-3,6,7,10-tetrakis(hexyloxy)triphenylene
Melting Point (

)
140–150°C (Sharp endotherm)110–130°C (Often broad/complex)
Clearing Point (

)
> 300°C (Stable mesophase)N/A (Decomposes before clearing)
TGA 5% Weight Loss 360°C 175°C
DSC Behavior Reversible phase transitions (Crystal

Discotic

Iso)
Irreversible exotherm >160°C (Cross-linking)

Note: The "2,11" substitution pattern on Triphenylene (positions 2 and 11 on opposite outer rings) breaks the


 symmetry, often resulting in lower melting points than the symmetric hexabromo derivatives, but maintaining high thermal stability for the aryl bromide.

Experimental Protocols

Protocol A: Synthesis & Purification of 2,11-Dibromo Derivative

Objective: Isolate high-purity aryl bromide for electronic applications. Key Standard: Removal of regiopurity isomers.

  • Bromination: Dissolve 3,6,7,10-tetraalkoxytriphenylene in

    
     at 0°C. Add 2.2 equivalents of 
    
    
    
    dropwise.
  • Quench: Add saturated

    
     to neutralize excess bromine.
    
  • Extraction: Wash with water, dry over

    
    .
    
  • Purification (Critical): Recrystallize from hot propan-2-ol or toluene/ethanol .

    • Why? The dibromo derivative is thermally stable, allowing boiling solvent recrystallization to effectively remove mono-bromo and tri-bromo impurities.

  • Drying: Vacuum oven at 80°C overnight.

Protocol B: Synthesis & Handling of 2,11-Bis(bromomethyl) Derivative

Objective: Generate reactive linker without thermal degradation. Key Standard: Temperature control < 40°C.

  • Precursor: Start with 2,11-dimethyl-3,6,7,10-tetraalkoxytriphenylene.

  • Radical Bromination: Use N-Bromosuccinimide (NBS) and AIBN in

    
     or Benzotrifluoride.
    
  • Initiation: Irradiate with a tungsten lamp (photochemical initiation is preferred over thermal initiation to keep temp low).

  • Reaction Monitoring: Stop reaction immediately upon consumption of starting material (TLC/NMR) to prevent over-bromination (gem-dibromides).

  • Work-up (Critical):

    • Filter off succinimide.

    • Evaporate solvent at < 35°C (Rotary evaporator bath must be cool).

    • Do NOT recrystallize from boiling solvents. Use cold precipitation (dissolve in minimal

      
      , add cold Hexane).
      
  • Storage: Store in a freezer (-20°C) under Argon.

Visualization of Stability & Reactivity

The following diagram illustrates the divergent pathways for these two derivatives.

G Core Triphenylene Core Dibromo 2,11-Dibromo (Aryl-Br) Core->Dibromo Electrophilic Subst. (Br2/Fe) Bromomethyl 2,11-Bis(bromomethyl) (Benzyl-Br) Core->Bromomethyl Radical Subst. (NBS/hv) HighHeat Heat (>300°C) Dibromo->HighHeat Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Dibromo->Coupling Synthetic Utility ModHeat Heat (>150°C) Bromomethyl->ModHeat Subst Nucleophilic Substitution (Ether/Ester Linkage) Bromomethyl->Subst Synthetic Utility Stable Stable Melt / Phase Transition HighHeat->Stable Retains Integrity Decomp Decomposition (HBr Loss / Cross-linking) ModHeat->Decomp Irreversible

Figure 1: Comparative stability and reaction pathways. Note the high thermal ceiling for the dibromo derivative versus the decomposition risk for the bromomethyl derivative at moderate temperatures.

References

  • Cammidge, A. N., et al. (2010). Recent developments in the chemistry of triphenylene-based discotic liquid crystals. Taylor & Francis.

    • Source:

  • Bushby, R. J., et al. (2001). Structural factors controlling the transition between columnar-hexagonal and helical mesophase in triphenylene liquid crystals.

    • Source:

  • University of East Anglia. (2016). Synthesis of Staggered Triphenylene Twins Linked Through Ferrocene Bridges. (Thesis detailing 2,11-dibromo synthesis).

    • Source:

  • Zhao, Y., et al. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (General reactivity of benzyl bromides).

    • Source:

  • Verevkin, S. P., et al. (2003). Comparison of the BDE of Alkyl Halides and Benzyl Halides.

    • Source:

Safety Operating Guide

Operational Guide: Disposal & Handling of 2,11-Dibromobenzo[c]phenanthrene

[1][2]

Part 1: Executive Summary & Immediate Action

Do not treat this compound as standard organic waste. 2,11-Dibromobenzo[c]phenanthrene is a halogenated polycyclic aromatic hydrocarbon (PAH).[1][2] Its disposal pathway is strictly governed by its halogen content (Bromine) and its core PAH structure (potential carcinogenicity/mutagenicity).[1]

Critical Disposal Directive:

  • Segregation: MUST go into the Halogenated Waste stream. Never mix with non-halogenated solvents (e.g., Acetone, Methanol) as this downgrades the entire container's incineration class.[1][3]

  • Destruction Method: High-temperature incineration (>1100°C) with flue gas scrubbing.

  • Spill Action: Do not dry sweep. Use wet-wiping or HEPA vacuuming to prevent aerosolization.

Part 2: Chemical Profile & Hazard Identification

Understanding the "Why" behind the protocol.

This compound is typically used as a chiral intermediate in the synthesis of helicenes or organic electronic materials (OLEDs).

FeatureTechnical DetailOperational Implication
Core Structure Benzo[c]phenanthrene (Helicene-like)Carcinogenicity: The core structure is an IARC Group 2B/3 candidate.[1] It acts as a DNA intercalator. Treat as a "Select Carcinogen."
Substituents 2,11-Dibromo (Halogenated)Incineration: Bromine atoms require specific incineration to prevent the formation of brominated dioxins/furans.[1] This mandates the "Halogenated" waste code.
Physical State Solid (Powder/Crystal)Inhalation Risk: Fine particulates can be potent sensitizers or mutagens. Weighing must occur in a fume hood or glovebox.
Solubility Lipophilic (Soluble in DCM, CHCl3)Bioaccumulation: High logP value indicates it will persist in fatty tissues if released into the environment (PBT substance).[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for solid-state handling of halogenated PAHs.[1]

CategoryRequirementRationale
Respiratory Fume Hood (Face Velocity > 100 fpm)Prevents inhalation of particulates during weighing.
Dermal Nitrile Gloves (Double-gloved) or VitonPAHs can permeate latex. Double-gloving allows outer glove removal upon minor contamination without skin exposure.
Ocular Chemical Splash GogglesStandard safety glasses do not seal against airborne dust or splashes.
Body Tyvek® Sleeves or ApronCotton lab coats absorb PAHs and retain them. Tyvek provides a non-porous barrier for high-risk transfers.

Part 4: Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagent, spill cleanup materials, contaminated gloves.[1][3]

  • Containment: Place the solid waste into a clear polyethylene bag (4 mil thickness minimum).

  • Double Bagging: Seal the first bag and place it inside a second bag. This "double containment" prevents contamination of the outer waste drum.

  • Labeling: Apply a hazardous waste label to the inner bag and the outer bag.

    • Constituents: "2,11-Dibromobenzo[c]phenanthrene (Solid)"[1][3]

    • Hazard Checkbox: Toxic, Carcinogen.[3][4]

  • Transfer: Move to the satellite accumulation area designated for Solid Toxic Waste .

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: Solvents from synthesis, HPLC effluent.[1][3]

  • Segregation: Select the Halogenated Solvent waste container (typically red or yellow tagged in many EHS systems).

    • Note: Even if the solvent is 99% non-halogenated (e.g., Hexane), the presence of dissolved dibromobenzo[c]phenanthrene classifies the entire mixture as Halogenated.[1][3]

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid) or strong bases, which could react exothermically.[1][3]

  • Pouring: Use a funnel to prevent drips. If a drip occurs, wipe the bottle neck immediately with a solvent-dampened wipe and dispose of the wipe as solid waste.[3]

  • Log Entry: Immediately log the addition on the waste tag.

    • Entry: "Halogenated Solvent Mixture with Trace PAHs."

C. Glassware Decontamination (The Triple Rinse Rule)

Glassware cannot be washed in the sink until processed.[1]

  • Rinse 1: Rinse the flask with a small volume of Dichloromethane (DCM) or Chloroform. Pour rinsate into Halogenated Liquid Waste .

  • Rinse 2: Repeat with Acetone. Pour rinsate into Halogenated Liquid Waste (Do not put this acetone in non-hal waste).

  • Rinse 3: Repeat with Acetone.

  • Wash: The glassware is now legally "RCRA Empty" and can be washed with detergent in the sink.

Part 5: Operational Workflow (Visualization)

This diagram outlines the decision logic for waste segregation, ensuring regulatory compliance.

DisposalWorkflowstartWaste Generation:2,11-Dibromobenzo[c]phenanthrenedecision_stateDetermine Physical Statestart->decision_stateliquid_nodeLiquid Waste(Solvents/Mother Liquor)decision_state->liquid_nodeLiquidsolid_nodeSolid Waste(Powder, Silica, PPE)decision_state->solid_nodeSolidglass_nodeContaminated Glasswaredecision_state->glass_nodeEmpty Containershal_checkIs the solvent Halogenated?liquid_node->hal_checkhal_wasteContainer A:HALOGENATED SOLVENTS(Incineration)hal_check->hal_wasteYes (e.g., DCM)hal_check->hal_wasteNo (e.g., Acetone) *Must still go to Halogenated due to solute*baggingDouble Bag (Polyethylene)Label: 'Toxic/Carcinogen'solid_node->baggingsolid_binContainer B:SOLID HAZARDOUS WASTE(Incineration)bagging->solid_binrinseTriple Rinse Protocol(Solvent -> Waste A)glass_node->rinserinse->hal_wasteRinsatesinkConventional Wash(Sewer Safe)rinse->sinkClean Glass

Figure 1: Decision matrix for segregating 2,11-Dibromobenzo[c]phenanthrene waste streams. Note that all liquid rinsates default to the Halogenated stream.

Part 6: Regulatory Framework (RCRA & EPA)[1]

While 2,11-Dibromobenzo[c]phenanthrene does not have a specific "U-List" or "P-List" code, it is regulated under the "Generator Knowledge" clause of the Resource Conservation and Recovery Act (RCRA).[1][3]

  • Waste Code Assignment:

    • If dissolved in halogenated solvents (DCM, Chloroform): F002 (Spent Halogenated Solvents).[1][5]

    • If dissolved in ignitable solvents (Acetone): D001 (Ignitable).[1]

    • Universal Default: Due to the bromine content and toxicity, if no specific solvent code applies, use D001 (if ignitable) or classify as Non-RCRA Regulated Toxic Waste (state-dependent) destined for incineration.[1][3]

    • Best Practice: Label as "Halogenated Organic Waste - Toxic."

  • Land Ban: This chemical is strictly prohibited from drain disposal. It is a PBT (Persistent, Bioaccumulative, Toxic) candidate.[1][3] Release into water systems violates the Clean Water Act.

References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." EPA.gov. [Link][1]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link][1]

  • International Agency for Research on Cancer (IARC). "Agents Classified by the IARC Monographs, Volumes 1–134." IARC.who.int. [Link][1]

  • PubChem. "Benzo[c]phenanthrene Compound Summary." National Library of Medicine. [Link][1]

Personal protective equipment for handling 2,11-Dibromobenzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Risk Profile

2,11-Dibromobenzo[c]phenanthrene is not a standard reagent; it is a specialized, halogenated Polycyclic Aromatic Hydrocarbon (PAH).[1] While specific toxicological data for this exact isomer may be sparse in public registries, its structural activity relationship (SAR) dictates that it be handled with High Potency protocols.[1]

The "Why" Behind the Protocol (Scientific Causality)
  • The Benzo[c]phenanthrene Core: Unlike planar PAHs, benzo[c]phenanthrene possesses a "bay region" with significant steric crowding, leading to non-planar, helical chirality.[1] This structural stress correlates with unique metabolic activation pathways.[1] In biological systems, this core is metabolized into dihydrodiol epoxides that are highly potent mutagens , capable of intercalating DNA and forming persistent adducts [1].[1]

  • Halogenation (Bromine at 2,11): The addition of heavy bromine atoms increases the molecule's lipophilicity (LogP). This enhances its ability to penetrate the stratum corneum (outer skin layer) and cellular membranes, significantly increasing the risk of transdermal toxicity compared to the non-halogenated parent compound.

  • Physical State: Likely a crystalline solid.[1] Electrostatic charging of the crystals during weighing can cause "fly-off," creating invisible surface contamination.[1]

Core Directive: Treat this compound as a Suspected Human Carcinogen and a High-Potency Active Pharmaceutical Ingredient (HPAPI) equivalent (OEB 4/5).[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling stock solutions of this compound, particularly when dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform) which act as carriers through glove materials.[1]

PPE Selection Guide[2][3][4]
Protection ZoneRecommended EquipmentScientific Rationale & Breakthrough Dynamics
Hand Protection (Dry Solid) Double Nitrile Gloves (min.[1] 5 mil outer, 4 mil inner)Why: Solid particles do not permeate nitrile instantly.[1] Double gloving provides a visual indicator of breach and allows outer glove removal without exposing skin.
Hand Protection (In Solution) Laminate / EVOH (e.g., Silver Shield®) under NitrileWhy: If dissolved in DCM or Chloroform, standard nitrile degrades in <4 minutes [2].[1] Laminate films offer >4 hours breakthrough time against carrier solvents.[1]
Respiratory P100 / HEPA Filter (if powder) or Fume Hood Why: N95 masks do not seal sufficiently against fine chemical dusts.[1] All open handling must occur in a certified fume hood.
Body Covering Tyvek® Lab Coat/Coverall (w/ elastic cuffs)Why: Cotton lab coats absorb lipophilic PAHs, creating a secondary exposure source.[1] Tyvek provides an impervious barrier to dusts and splashes.
Eye Protection Chemical Splash Goggles Why: Safety glasses have gaps.[1] Goggles prevent vapor/dust entry into the lacrimal duct, a rapid systemic absorption route.[1]

Part 3: Operational Workflow & Engineering Controls

The Self-Validating Cleaning System (The "UV Check")

Trustworthiness Mechanism: You cannot clean what you cannot see.

  • Property: Most benzo[c]phenanthrene derivatives are highly fluorescent under UV light.[1]

  • Protocol: Before and after handling, sweep the work area (balance, fume hood sash, floor) with a handheld long-wave UV lamp (365 nm).[1]

  • Validation: Any glowing specks indicate contamination.[1] Clean until the fluorescence is gone. Note: Verify the specific fluorescence of your lot; bromination can sometimes quench fluorescence (heavy atom effect), but residual emission is usually detectable.

Step-by-Step Handling Protocol
Phase A: Preparation
  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood. Brominated aromatics are prone to static cling.[1]

  • Surface Protection: Line the fume hood surface with plastic-backed absorbent pads (absorbent side up).[1] This captures spills and simplifies disposal.

Phase B: Weighing (The Critical Step)
  • Don PPE: Put on inner nitrile gloves, then Laminate gloves (if using solvents), then outer nitrile gloves.[1]

  • Taring: Tare the vial before opening the chemical container.

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

  • Solubilization: If making a stock solution, add the solvent (e.g., DCM) to the vial inside the hood. Cap immediately.

    • Caution: If using DCM, be aware that it permeates standard nitrile gloves in seconds.[1] If a splash occurs on the outer glove, immediately remove it; the laminate liner underneath will protect you while you change.

Phase C: Waste & Decontamination[2]
  • Solids: All contaminated gloves, pads, and spatulas go into a dedicated "High Hazard/Carcinogen" solid waste bin.[1]

  • Liquids: Segregate halogenated organic waste. Label clearly: "Contains 2,11-Dibromobenzo[c]phenanthrene – Mutagen."[1]

  • Final Check: Perform the UV lamp sweep again.

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision-making hierarchy for handling this compound, emphasizing the "Fail-Safe" points.

SafetyProtocol Start Start: Risk Assessment StateCheck Is the Compound Solid or in Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Organic Solvent (DCM/CHCl3) StateCheck->Solution StaticRisk Risk: Electrostatic Dispersion Solid->StaticRisk ControlSolid Control: Anti-Static Gun + Double Nitrile StaticRisk->ControlSolid Hood Engineering Control: Certified Fume Hood (Face Velocity > 100 fpm) ControlSolid->Hood PermeationRisk Risk: Rapid Glove Permeation Solution->PermeationRisk ControlLiq Control: Silver Shield® (Laminate) Liners PermeationRisk->ControlLiq ControlLiq->Hood Action Perform Experiment / Weighing Hood->Action Validation Validation: UV Light Inspection (365nm) Action->Validation Validation->Hood If Contaminated (Re-clean) Disposal Disposal: High-Temp Incineration Stream Validation->Disposal If Clean

Caption: Workflow logic for PPE selection and operational controls based on the physical state of the reagent.

Part 5: Emergency Response

  • Skin Contact:

    • Do not scrub. Scrubbing abrades the skin and accelerates absorption of PAHs.

    • Rinse with copious amounts of water and mild soap.[1]

    • If dissolved in DCM, remove gloves immediately, allow solvent to flash off (1-2 seconds), then wash.[1]

  • Spill (Solid):

    • Cover with wet paper towels (to prevent dust).[1]

    • Scoop up using disposable tools.[1]

    • Clean area with a solvent-dampened wipe (Acetone or Ethanol) followed by soapy water.[1]

    • Verify with UV light.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9136, Benzo[c]phenanthrene.[1] Retrieved February 25, 2026.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Exposure to Hazardous Drugs (Chapter 2).[1] (Applicable standard for handling high-potency mutagenic solids).[1] [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1] [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.